molecular formula C16H23N3O4S B2567535 ethyl 4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 946332-57-6

ethyl 4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

Cat. No. B2567535
CAS RN: 946332-57-6
M. Wt: 353.44
InChI Key: MSCLENDWVONDTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mass was poured into crushed ice, and extracted with ethyl acetate .


Molecular Structure Analysis

The molecular structure of this compound can be determined by various spectroscopic techniques. In one study, a series of novel triazole-pyrimidine-based compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For instance, in a round bottom flask, piperazine was added to a solution and potassium carbonate in CHCl3 at room temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular formula C16H23N3O4S and molecular weight 353.44.

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel Derivatives and Cytotoxic Activity : Research has focused on synthesizing novel derivatives of thiopyrimidine, starting from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. These derivatives were characterized by NMR, IR, mass spectroscopies, elemental analysis, and X-ray diffraction. Their cytotoxicity was evaluated against several cancer cell lines, revealing specific activity profiles that could guide further therapeutic investigations (Stolarczyk et al., 2018).
  • Reaction Pathway Insights : Studies have also examined the reaction pathways of similar compounds under different conditions, highlighting the effects of various substituents on the pyrimidine ring. These findings offer insights into the synthesis strategies for related compounds (Fesenko et al., 2010).

Potential Therapeutic Uses

  • Antiulcer Agents : Some derivatives have been synthesized and evaluated for their antiulcer properties. For instance, compounds acting as H+/K(+)-ATPase inhibitors demonstrated significant mucosal protection against ethanol-induced gastric lesions in rats (Terashima et al., 1995).
  • Nonlinear Optical Properties : The synthesis and analysis of certain derivatives have revealed nonlinear optical properties, suggesting applications in optical devices and materials science (Dhandapani et al., 2017).

Novel Synthesis Methods

  • Ionic Liquid Mediated Synthesis : Innovative synthesis methods using ionic liquids have been developed for chromone-pyrimidine coupled derivatives. These methods offer advantages like excellent yields, short reaction times, and mild conditions, which are beneficial for producing compounds with potential antibacterial and antifungal activities (Nikalje et al., 2017).

Safety And Hazards

As this compound is intended for research use only, it is not intended for human or veterinary use. Therefore, appropriate safety measures should be taken while handling this compound.

Future Directions

The study of similar compounds has shown promising results in the field of neuroprotection and anti-neuroinflammatory agents . Thus, future research could focus on further exploring the potential of these compounds in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

ethyl 4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-3-23-15(21)13-11(2)17-16(22)18-14(13)24-10-12(20)19-8-6-4-5-7-9-19/h3-10H2,1-2H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCLENDWVONDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)N2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

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